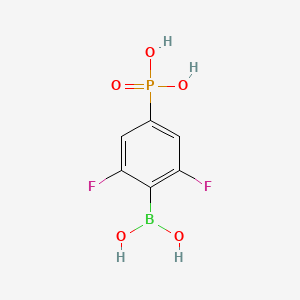

(4-Borono-3,5-difluorophenyl)phosphonic acid

Description

(4-Borono-3,5-difluorophenyl)phosphonic acid is a phosphonic acid derivative featuring a phenyl ring substituted with a borono (-B(OH)₂) group at the para position and fluorine atoms at the 3- and 5-positions. This compound is of interest in materials science, catalysis, and coordination chemistry due to its unique combination of functional groups.

Properties

Molecular Formula |

C6H6BF2O5P |

|---|---|

Molecular Weight |

237.89 g/mol |

IUPAC Name |

(4-borono-3,5-difluorophenyl)phosphonic acid |

InChI |

InChI=1S/C6H6BF2O5P/c8-4-1-3(15(12,13)14)2-5(9)6(4)7(10)11/h1-2,10-11H,(H2,12,13,14) |

InChI Key |

DARHFLHTLIZIPN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1F)P(=O)(O)O)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Borono-3,5-difluorophenyl)phosphonic acid typically involves the reaction of 3,5-difluorophenylboronic acid with a phosphonic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of (4-Borono-3,5-difluorophenyl)phosphonic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

(4-Borono-3,5-difluorophenyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of boron and phosphorus.

Reduction: Reduction reactions can modify the boron and phosphorus groups.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce a wide range of functionalized phenylphosphonic acids .

Scientific Research Applications

Organic Synthesis

(4-Borono-3,5-difluorophenyl)phosphonic acid is primarily used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions , which are crucial for forming carbon-carbon bonds. This application is essential in the development of pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the efficacy of this compound in synthesizing complex organic molecules through Suzuki-Miyaura reactions, showcasing its utility in generating diverse chemical libraries for drug discovery.

Biological Studies

Research is ongoing to explore the biological activities of (4-borono-3,5-difluorophenyl)phosphonic acid. Its unique structure allows it to interact with various biomolecules, making it a candidate for therapeutic applications.

Mechanism of Action:

The boron atom can form stable complexes with biological targets, while the phosphonic acid group participates in hydrogen bonding and ionic interactions. This interaction profile enhances its effectiveness in biochemical assays.

Antimicrobial Activity:

Studies indicate that this compound exhibits antimicrobial properties against pathogens by disrupting protein synthesis mechanisms. For instance, it has shown significant inhibition against Escherichia coli.

Material Science

In material science, (4-borono-3,5-difluorophenyl)phosphonic acid is utilized in the development of advanced materials and catalysts due to its unique structural features that enhance reactivity and stability.

The biological activity of (4-borono-3,5-difluorophenyl)phosphonic acid is attributed to its ability to inhibit certain enzymes involved in metabolic pathways. For example:

- Inhibition of Enzymatic Activity: It has been shown to inhibit leucyl-tRNA synthetase, crucial for protein synthesis in microorganisms.

- Potential Anti-Cancer Properties: Preliminary research suggests that this compound can modulate cellular signaling pathways involved in cancer progression.

Case Studies

- Antimicrobial Activity Against E. coli : A study indicated that derivatives of boronic acids, including this compound, significantly inhibited E. coli growth by targeting bacterial protein synthesis machinery.

- Potential Anti-Cancer Properties : Research has shown that phosphonic acids can affect signaling pathways related to cancer progression. The unique structure of (4-borono-3,5-difluorophenyl)phosphonic acid may enhance its effectiveness as an anti-cancer agent.

Mechanism of Action

The mechanism of action of (4-Borono-3,5-difluorophenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The boron and phosphonic acid groups can form strong bonds with various substrates, facilitating chemical transformations. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Table 1: Comparative Acidity of Phosphonic Acids

*Experimental data for the target compound is lacking; values inferred from substituent effects.

Substituent Effects on Reactivity and Stability

The borono group introduces Lewis acidity, enabling coordination to hydroxyl groups or transition metals, a feature absent in mesityl phosphonic acid (-C₆H₂(CH₃)₃) or allyl phosphonic acid . The fluorine substituents enhance thermal and oxidative stability, similar to perfluorophenyl phosphonic acid, which is used in high-performance catalysts . However, the borono group’s hydrophilicity may reduce solubility in non-polar media compared to fluorinated analogues.

Chelation and Coordination Chemistry

The target compound’s borono group may enable dual chelation: the phosphonic acid could bind cations (e.g., Ca²⁺), while the borono group interacts with diols or oxides, akin to arylboronic acids. This dual functionality is absent in alkyl phosphonic acids or phosphinic acids (e.g., mesityl phosphinic acid) .

Biological Activity

(4-Borono-3,5-difluorophenyl)phosphonic acid is a compound of interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring boron, fluorine, and phosphonic acid groups, lends it distinct properties that contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

- Molecular Formula: C₆H₆BF₂O₅P

- Molecular Weight: 237.89 g/mol

- IUPAC Name: (4-borono-3,5-difluorophenyl)phosphonic acid

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BF₂O₅P |

| Molecular Weight | 237.89 g/mol |

| IUPAC Name | (4-borono-3,5-difluorophenyl)phosphonic acid |

The biological activity of (4-Borono-3,5-difluorophenyl)phosphonic acid is primarily attributed to its ability to interact with specific biomolecules. The boron atom can form stable complexes with various biological targets, while the phosphonic acid group can participate in hydrogen bonding and ionic interactions. This interaction profile makes it an effective reagent in biochemical assays and potential therapeutic applications.

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, boronic acids are known to inhibit leucyl-tRNA synthetase, which is crucial for protein synthesis in microorganisms .

- Antimicrobial Properties: Studies indicate that boron-containing compounds exhibit antimicrobial activity against a range of pathogens by disrupting their protein synthesis mechanisms .

Applications in Scientific Research

(4-Borono-3,5-difluorophenyl)phosphonic acid has several notable applications:

- Organic Synthesis: It is widely used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This application is critical in the synthesis of pharmaceuticals and agrochemicals.

- Biological Studies: The compound is investigated for its potential as a therapeutic agent due to its unique chemical properties. Research is ongoing to explore its efficacy against various diseases, including cancer and infectious diseases .

- Material Science: Its unique structure allows for applications in the development of advanced materials and catalysts.

Case Studies

- Antimicrobial Activity Against E. coli: A study demonstrated that derivatives of boronic acids, including (4-Borono-3,5-difluorophenyl)phosphonic acid, showed significant inhibition of E. coli growth by targeting the bacterial protein synthesis machinery .

- Potential Anti-Cancer Properties: Preliminary research suggests that phosphonic acids can affect cellular signaling pathways involved in cancer progression. The unique structure of (4-Borono-3,5-difluorophenyl)phosphonic acid may enhance its effectiveness as an anti-cancer agent by modulating these pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.